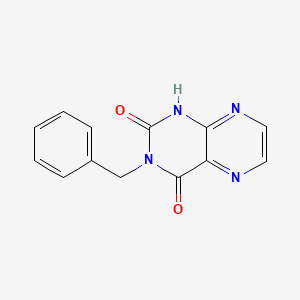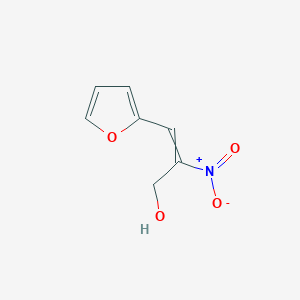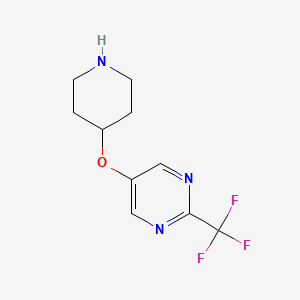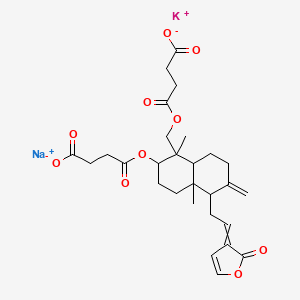
3-benzylpteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1H-pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1H-pteridine-2,4-dione typically involves the condensation of appropriate benzyl derivatives with pteridine precursors. One common method is the Gabriel-Isay synthesis, which involves the reaction of benzylamine with a pteridine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 3-Benzyl-1H-pteridine-2,4-dione may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1H-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Benzyl-1H-pteridine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-1H-pteridine-2,4-dione involves its interaction with various molecular targets and pathways. In biological systems, it can act as a redox cofactor, participating in electron transfer reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile component in enzymatic processes . Additionally, its unique structure allows it to interact with nucleic acids and proteins, influencing their function and stability .
Comparison with Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone, a naturally occurring pteridine derivative.
Lumazine: 2,4(1H,3H)-pteridinedione, another pteridine derivative with similar redox properties.
Xanthopterin: A fluorescent pteridine derivative used in biological studies.
Uniqueness: 3-Benzyl-1H-pteridine-2,4-dione is unique due to its benzyl substitution, which imparts distinct chemical properties and reactivity compared to other pteridine derivatives. This substitution enhances its potential for use in optoelectronic materials and as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C13H10N4O2 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-benzyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19) |
InChI Key |
CPTGJSQFVGEBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14097673.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14097674.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14097675.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097678.png)
![benzyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14097679.png)

![[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14097683.png)
![8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097696.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097704.png)


![1-(4-Benzylpiperidin-1-yl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B14097730.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097742.png)
